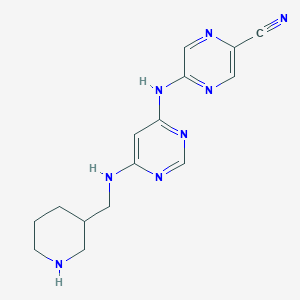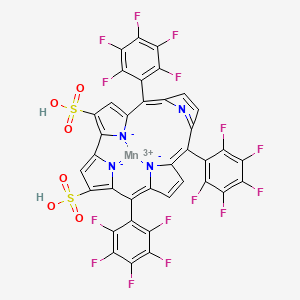
3-(3-Iodophenyl)oxetan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Iodophenyl)oxetan-3-amine is a compound that belongs to the class of oxetanes, which are four-membered cyclic ethers. This compound features an oxetane ring substituted with an amine group and a 3-iodophenyl group. Oxetanes are known for their unique chemical properties and have garnered significant interest in medicinal chemistry and synthetic organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the epoxide ring-opening reaction with trimethyloxosulfonium ylide, which can be accessed from the corresponding carbonyl compound . The reaction conditions often require moderate heating and the use of a polarizable continuum model to account for solvent effects .
Industrial Production Methods
Industrial production methods for 3-(3-Iodophenyl)oxetan-3-amine are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Iodophenyl)oxetan-3-amine can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form different products depending on the reagents used.
Reduction: The amine group can be reduced to form corresponding amines.
Substitution: The iodine atom in the 3-iodophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA (meta-chloroperoxybenzoic acid) and bromine (Br2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can be employed to substitute the iodine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides or other oxygenated derivatives, while substitution reactions can introduce various functional groups into the phenyl ring.
Wissenschaftliche Forschungsanwendungen
3-(3-Iodophenyl)oxetan-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of β-lactamase inhibitors and phosphatidylinositol-5-phosphate-4-kinase (PI5P4K) inhibitors.
Synthetic Organic Chemistry: The compound is utilized in the synthesis of medium-sized heterocycles through allylic amination and ring-opening strategies.
Biological Research: It serves as a precursor for the synthesis of biologically active molecules, including inhibitors of phosphatidylinositol 3-kinase δ (PI3Kδ) and phosphatidylinositol 3-kinase γ (PI3Kγ).
Wirkmechanismus
The mechanism of action of 3-(3-Iodophenyl)oxetan-3-amine involves its interaction with specific molecular targets and pathways. For instance, as a β-lactamase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of β-lactam antibiotics. In the case of PI5P4K inhibitors, the compound interferes with the kinase activity, thereby modulating the levels of phosphatidylinositol phosphates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Oximinooxetane: Used as a precursor for 3-nitro- and 3,3-dinitrooxetane.
3-(Difluoromethyl)oxetane-3-amine hydrochloride: Another oxetane derivative with different substituents.
Uniqueness
3-(3-Iodophenyl)oxetan-3-amine is unique due to the presence of the 3-iodophenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the synthesis of specialized molecules in medicinal and synthetic organic chemistry.
Eigenschaften
Molekularformel |
C9H10INO |
|---|---|
Molekulargewicht |
275.09 g/mol |
IUPAC-Name |
3-(3-iodophenyl)oxetan-3-amine |
InChI |
InChI=1S/C9H10INO/c10-8-3-1-2-7(4-8)9(11)5-12-6-9/h1-4H,5-6,11H2 |
InChI-Schlüssel |
XDXWHQAWKOSKIJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CO1)(C2=CC(=CC=C2)I)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(8S)-2-chloro-8-(trifluoromethyl)-2,3,6,7,8,9-hexahydropyrimido[1,2-a]pyrimidin-4-one](/img/structure/B12341520.png)
![benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B12341530.png)


![4-[2-Fluoro-4-[[[6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1-yl]amino]methyl]phenyl]piperidin-2-one](/img/structure/B12341534.png)


![(E)-3-[2,4-dichloro-3-(difluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B12341558.png)
